{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride
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Overview
Description
{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring system, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can be carried out under different conditions to yield various products. For instance, the formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . On the other hand, the synthesis of 3-bromoimidazo[1,2-a]pyridines is achieved in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP is added .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride include:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are synthesized from similar starting materials.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain the imidazo[1,2-a]pyridine ring system and are synthesized under similar conditions.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the methanol group and the bromine atom
Properties
Molecular Formula |
C8H8BrClN2O |
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Molecular Weight |
263.52 g/mol |
IUPAC Name |
(7-bromoimidazo[1,2-a]pyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-6-1-2-11-4-7(5-12)10-8(11)3-6;/h1-4,12H,5H2;1H |
InChI Key |
ZVKDBNZPIDDYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CO.Cl |
Origin of Product |
United States |
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